molecular formula C27H33N5O4 B11181891 N-(4-acetylphenyl)-2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

N-(4-acetylphenyl)-2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B11181891
M. Wt: 491.6 g/mol
InChI Key: FXWILWALHVQUSU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is a piperazine-derived acetamide compound characterized by:

  • A central 3-oxopiperazine ring.
  • A benzylpiperazinylacetyl group at position 1 of the piperazine ring.
  • An acetamide side chain at position 2, terminating in a 4-acetylphenyl substituent. Its molecular formula is C₂₇H₃₁N₅O₄ (calculated molecular weight: 513.57 g/mol) .

Properties

Molecular Formula

C27H33N5O4

Molecular Weight

491.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[1-[2-(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C27H33N5O4/c1-20(33)22-7-9-23(10-8-22)29-25(34)17-24-27(36)28-11-12-32(24)26(35)19-31-15-13-30(14-16-31)18-21-5-3-2-4-6-21/h2-10,24H,11-19H2,1H3,(H,28,36)(H,29,34)

InChI Key

FXWILWALHVQUSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acetylation of 4-aminophenyl, followed by the introduction of the benzylpiperazine group through nucleophilic substitution reactions. The final step involves the formation of the oxopiperazine ring under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 3-oxopiperazine, 4-benzylpiperazinylacetyl, 4-acetylphenyl acetamide C₂₇H₃₁N₅O₄ 513.57 Potential receptor modulation
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide 4-chlorophenyl, 4-ethylpiperazinylacetyl C₂₀H₂₈ClN₅O₃ 421.93 Structural analog; unconfirmed activity
2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-trifluoromethylphenyl substituent C₂₆H₃₀F₃N₅O₃ 517.55 Enhanced lipophilicity from CF₃ group
N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-fluorophenylpiperazine, 3-acetamido-4-methylphenyl C₂₁H₂₄FN₅O₂ 405.45 Anticonvulsant activity (inferred)
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide Chloroacetyl group, 4-methylphenyl C₁₅H₁₈ClN₃O₄ 339.77 Intermediate for heterocyclic synthesis

Key Observations:

Substituent Effects on Bioactivity The 4-acetylphenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl group in ’s analog, which could influence receptor binding kinetics .

Piperazine Modifications

  • Replacement of the benzylpiperazine moiety with 4-ethylpiperazine () or 4-fluorophenylpiperazine () alters steric and electronic properties, affecting target selectivity .

Pharmacological Potential Compounds with 3-oxopiperazine cores (e.g., ’s derivatives) demonstrate anticonvulsant activity, suggesting the target compound may share similar mechanisms . Chloroacetyl-containing analogs () are often intermediates in synthesizing bioactive heterocycles, highlighting the target’s versatility in drug development .

Biological Activity

N-(4-acetylphenyl)-2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Acetylphenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Piperazine Derivative : Known for its pharmacological properties, particularly in neurological applications.
  • Oxopiperazine Moiety : Implicated in various biological activities, including enzyme inhibition.

Chemical Formula

The chemical formula for this compound is C₁₈H₃₁N₃O₄.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
  • Neurotransmitter Modulation : The piperazine component suggests potential activity on neurotransmitter receptors, which may impact mood and cognitive functions.
  • Bone Resorption Inhibition : Similar compounds have demonstrated the ability to inhibit osteoclastogenesis, suggesting that this compound may also affect bone metabolism.

Pharmacological Effects

  • Anti-inflammatory Properties : Studies indicate that the compound can reduce inflammatory markers in vitro and in vivo.
  • Neuroprotective Effects : Preliminary data suggest potential benefits in neurodegenerative diseases by modulating neurotransmitter systems.

Study 1: Osteoclastogenesis Inhibition

A study examining structurally similar compounds found that they inhibited osteoclastogenesis effectively. This was attributed to the suppression of RANKL-mediated pathways, leading to reduced bone resorption activity. The findings suggest that this compound may have similar effects, making it a candidate for treating osteoporosis .

Study 2: Neuroprotective Effects

Research on piperazine derivatives has shown promise in treating cognitive deficits associated with Alzheimer's Disease. The modulation of muscarinic receptors could provide a pathway for therapeutic development .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
N-(4-acetylphenyl)-2-{...}Potential anti-inflammatory effects
PPOAC-BzInhibits osteoclastogenesis
Piperazine DerivativesNeuroprotective effects
MechanismDescription
Enzyme InhibitionReduces activity of inflammatory enzymes
Neurotransmitter ModulationAffects levels of serotonin and dopamine
Bone Resorption InhibitionSuppresses osteoclast formation and activity

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